Butanoic acid--ethanamine (1/1)

Description

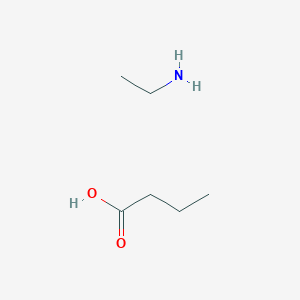

Butanoic acid–ethanamine (1/1) is a stoichiometric complex formed via an acid-base reaction between butanoic acid (C₃H₇COOH) and ethanamine (C₂H₅NH₂). This 1:1 adduct likely exists as a salt, where the carboxylic acid donates a proton to the amine, resulting in an ammonium carboxylate structure (C₃H₇COO⁻·NH₃C₂H₅⁺). Such complexes are common in organic chemistry, where they exhibit distinct physical and chemical properties compared to their parent compounds, including altered solubility, melting points, and volatility .

Potential applications could include pharmaceutical intermediates or stabilizing agents in industrial processes, though further studies are needed to confirm these uses.

Properties

CAS No. |

914801-88-0 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

butanoic acid;ethanamine |

InChI |

InChI=1S/C4H8O2.C2H7N/c1-2-3-4(5)6;1-2-3/h2-3H2,1H3,(H,5,6);2-3H2,1H3 |

InChI Key |

BJVWPIWBPCTGPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)O.CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid–ethanamine (1/1) can be achieved through the reaction of butanoic acid with ethanamine. This reaction typically involves the formation of an amide bond between the carboxyl group of butanoic acid and the amino group of ethanamine. The reaction can be carried out under mild conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of butanoic acid–ethanamine (1/1) may involve the use of large-scale reactors where butanoic acid and ethanamine are combined in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid–ethanamine (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amines.

Reduction: Reduction reactions can convert the amide bond back to the original carboxylic acid and amine.

Substitution: The amide bond can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often employed.

Substitution: Various nucleophiles can be used to substitute the amide bond, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanoic acid–ethanamine (1/1) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butanoic acid–ethanamine (1/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Carboxylic Acid–Amine Complexes

Acetic Acid–Ethanamine (1/1): This complex (CH₃COO⁻·NH₃C₂H₅⁺) shares structural similarities with butanoic acid–ethanamine but differs in chain length. Shorter-chain acids like acetic acid form less hydrophobic salts, leading to higher water solubility.

Propanoic Acid–Ethanamine (1/1): Intermediate in chain length, this complex (C₂H₅COO⁻·NH₃C₂H₅⁺) balances solubility and hydrophobicity. Such differences impact applications; for instance, propanoic acid derivatives are often used in food preservation, while butanoic acid complexes may find roles in fragrance stabilization .

Butanoic Acid–Cyclohexanamine (1/1): Replacing ethanamine with cyclohexanamine (C₆H₁₁NH₂) increases molecular weight and steric bulk, reducing volatility and enhancing thermal stability. This makes cyclohexanamine complexes more suited for high-temperature industrial processes compared to ethanamine derivatives .

Butanoic Acid Esters

Butanoic acid esters, such as ethyl butanoate (C₃H₇COOCH₂CH₃), are volatile flavor compounds widely used in food and beverages. Key differences include:

Ethyl butanoate is a major flavor component in jujube brandy, with concentrations up to 64.235 µg/L in optimized brewing methods, whereas the ionic nature of butanoic acid–ethanamine precludes such volatile contributions .

Methyl-Substituted Butanoic Acids

3-Methyl Butanoic Acid (Isovaleric Acid): This branched-chain acid (C₄H₉COOH) is a potent odorant with a rancid, cheesy smell. Unlike butanoic acid–ethanamine, it is volatile and contributes significantly to the aroma profiles of fermented foods and fruits . In hydrolyzed samples, 3-methyl butanoic acid is quantified at higher levels than linear-chain acids, highlighting its stability and persistence in complex matrices .

2-Methyl Butanoic Acid: This structural isomer has a sweeter, fruitier odor compared to butanoic acid. Its ethyl ester (2-methyl butanoic acid ethyl ester) is a key flavor compound in distilled spirits, with concentrations of 3.545 µg/L in jujube brandy .

Atmospheric and Environmental Behavior

Butanoic acid–ethanamine (1/1) is expected to exhibit low atmospheric reactivity due to its ionic nature. In contrast, free butanoic acid participates in atmospheric oxidation reactions, such as nighttime nitrate radical-driven processes, producing secondary pollutants . Free butanoic acid also forms via 1-butanol oxidation, with observed mixing ratios peaking at 100 pptv under specific conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Flavor Compound Concentrations in Jujube Brandy (µg/L)

| Compound | Optimized Brewing Method | Normal Brewing Method |

|---|---|---|

| Ethyl Butanoate | 2.857 | Not detected |

| 2-Methyl Butanoic Acid Ethyl Ester | 3.545 | 0.423 |

| Hexanoic Acid Ethyl Ester | 64.235 | 12.905 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.